2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide is a nitrogen-containing heterocyclic compound notable for its potential biological activities and applications in medicinal chemistry. This compound is characterized by a unique bicyclic structure that incorporates a pyrazole ring fused to a cyclopentane moiety. It has garnered interest due to its structural complexity and the presence of functional groups that may contribute to various pharmacological effects.
The compound can be synthesized through various chemical pathways, as detailed in multiple studies focusing on pyrazole derivatives and their complexes. The synthesis often involves reactions with different reagents and solvents to achieve the desired product purity and yield.
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide falls under the category of pyrazole derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific classification within medicinal chemistry highlights its potential as a lead compound for drug development.
The synthesis of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide typically involves multi-step organic reactions. Common methods include:
For instance, one method described involves the use of potassium hydroxide in dimethylformamide as a solvent, where initial compounds are reacted with isothiocyanates to yield substituted pyrazoles that can be further transformed into the target compound through subsequent reactions involving carboximidamide formation .
The molecular formula for 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide is , indicating the presence of carbon, hydrogen, and nitrogen atoms arranged in a specific configuration. The compound features:
The molecular weight of this compound is approximately 166.1776 g/mol . Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly employed to confirm the structure and purity of synthesized compounds.
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide can participate in various chemical reactions:
The reactivity of this compound is largely attributed to the electron-rich nature of the pyrazole ring, which can stabilize cationic intermediates during nucleophilic substitution reactions .
The mechanism of action for 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide in biological systems often involves:
Studies have shown that similar pyrazole derivatives exhibit significant binding affinities towards various biological targets, suggesting that this compound may share similar properties .
Relevant data indicates that its melting point ranges from 168 °C to 185 °C depending on the specific derivative or form .
Scientific Uses
The applications of 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide are primarily in medicinal chemistry and pharmacology:
The compound 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide belongs to the bicyclic fused pyrazole class, characterized by a pyrazole ring annulated with a cyclopentane moiety. Its systematic name reflects three key structural features: (i) A 2-methyl group on the pyrazole nitrogen (N2); (ii) A partially saturated cyclopentane ring fused at the [c]-bond, denoted by "2,4,5,6-tetrahydro"; and (iii) A carboximidamide group (-C(=NH)NH₂) at the 3-position of the pyrazole core. This naming follows IUPAC fusion rules where "cyclopenta[c]pyrazole" specifies the bond fusion between the five-membered carbocycle and the pyrazole ring [1] [6].
Table 1: Structural Analogs and Naming Conventions
| Compound | Core Scaffold | 3-Position Substituent | Key Nomenclature Feature |
|---|---|---|---|
| 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol | Tetrahydrocyclopenta[c]pyrazole | Hydroxy (-OH) | "ol" suffix for alcohol |
| Methyl 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate | Tetrahydrocyclopenta[c]pyrazole | Carboxylate (-COOCH₃) | "carboxylate" for ester group |
| 5-(2-Methylpyrazol-3-yl)-1,4,5,6-tetrahydrocyclopenta[d]pyrazole-3-carboxylic acid | Tetrahydrocyclopenta[d]pyrazole | Carboxylic acid (-COOH) | [d]-fusion isomer; "carboxylic acid" |
| Methyl 2-isopropyl-4-nitro-pyrazole-3-carboxylate | Monocyclic pyrazole | Carboxylate (-COOCH₃) | Substituents at 2-isopropyl, 4-nitro |
The [c]-fusion in this scaffold creates a coplanar junction between the pyrazole and cyclopentane rings, enhancing conformational rigidity compared to monocyclic pyrazoles. This rigidity influences binding interactions with biological targets. The carboximidamide group introduces hydrogen-bonding capabilities via its dual -NH₂ groups and the imine (=NH) nitrogen, enabling interactions with enzymes or receptors [1] [6] [10].
The tetrahydrocyclopenta[c]pyrazole core serves as a privileged scaffold in drug design due to its balanced lipophilicity (LogP ~1.5–2.5) and ability to mimic peptide turn structures. Its pharmacological significance is demonstrated by derivatives targeting:
Table 2: Pharmacological Applications of Pyrazole-Based Ring Systems
| Scaffold Type | Molecular Target | Biological Activity | Structural Advantage |
|---|---|---|---|
| Tetrahydrocyclopenta[c]pyrazole | GLP-1 receptor | Agonism → insulin secretion | Coplanarity for receptor hinge region binding |
| Pyrazole-3-carboximidamide | Cholinesterase enzymes | Inhibition → neurotransmitter modulation | H-bond donation via =NH and -NH₂ groups |
| Pyrazolopyridine (e.g., US20230382912A1) | Kinase domains | ATP-competitive inhibition | Flat topology for ATP-pocket insertion |
| Biguanide-pyrazole hybrids (e.g., EP3222614A2) | Mitochondrial complex I | Inhibition → apoptosis induction | Cationic character for membrane penetration |
The scaffold’s synthetic versatility enables regiospecific modifications at N1, C3, and C6 positions, allowing optimization of pharmacokinetic properties. For instance, methyl substitution at N2 (as in the target compound) enhances metabolic stability by blocking oxidative degradation [3] [7].
The carboximidamide group (-C(=NH)NH₂) is a bioisostere of carboxylic acids and amidines, offering enhanced hydrogen-bonding capacity and basicity (pKa ~11–12). Its inclusion in pyrazole scaffolds improves target affinity through three mechanisms:
Metal-free synthesis routes leverage multicomponent reactions (MCRs) for carboximidamide installation. Key approaches include:
Table 3: Comparative Bioactivity of Pyrazole-3-Functional Groups
| Functional Group | Hydrogen-Bond Capacity | pKa Range | Target Affinity (Kᵢ range) | Key Biological Actions |
|---|---|---|---|---|
| Carboximidamide (-C(=NH)NH₂) | 3 H-bond donors, 1 acceptor | 11.0–12.5 | 0.1–10 μM | Cholinesterase inhibition, GLP-1 agonism |
| Carboxylic acid (-COOH) | 1 donor, 2 acceptors | 4.0–4.5 | 1–100 μM | Anti-inflammatory, antimicrobial |
| Methyl ester (-COOCH₃) | 1 acceptor only | Non-ionizable | >100 μM | Prodrug motif (metabolic hydrolysis required) |
| Hydroxy (-OH) | 1 donor, 1 acceptor | 9.5–10.5 | 10–500 μM | Antioxidant, radical scavenging |
The carboximidamide’s protonation state at physiological pH enhances solubility and membrane permeability, addressing limitations of carboxylate analogs. This makes it indispensable for CNS-targeting agents like cholinesterase inhibitors [7] [9].
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: